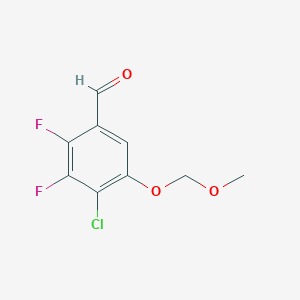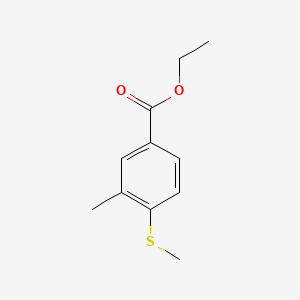
Ethyl 3-methyl-4-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-4-(methylthio)benzoate is an organic compound with the molecular formula C11H14O2S. It is an ester derived from benzoic acid, characterized by the presence of a methylthio group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(methylthio)benzoate typically involves the esterification of 3-methyl-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-methyl-4-(methylthio)benzoic acid+ethanolacid catalystethyl 3-methyl-4-(methylthio)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), bromine (for bromination)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
Ethyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-4-(methylthio)benzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the aromatic ring undergoes electrophilic attack, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-4-(methylthio)benzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and ethyl 4-methylbenzoate. While these compounds share a similar ester functional group, the presence of the methylthio group in this compound imparts unique chemical properties, such as increased reactivity in oxidation reactions. Other similar compounds include:
- Ethyl benzoate
- Ethyl 4-methylbenzoate
- Methyl 4-(methylthio)benzoate
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
ethyl 3-methyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H14O2S/c1-4-13-11(12)9-5-6-10(14-3)8(2)7-9/h5-7H,4H2,1-3H3 |
Clé InChI |
OSIRKJPDOARPIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

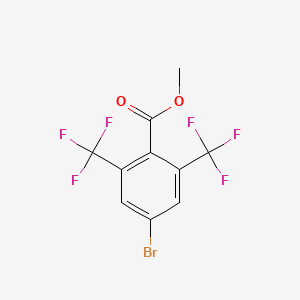
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
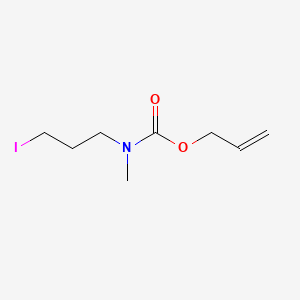
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)

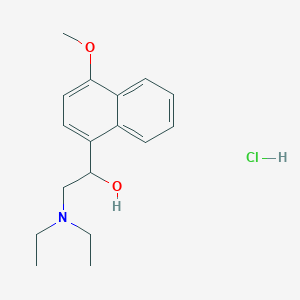

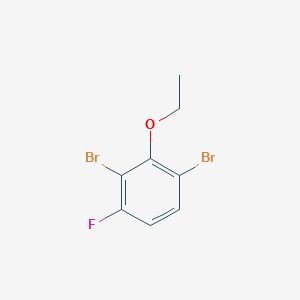
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)

